![molecular formula C18H17N3O5S B2844433 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-62-5](/img/structure/B2844433.png)
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety. Benzamides and benzo[d]thiazoles are both important classes of compounds in medicinal chemistry due to their wide range of biological activities .
Molecular Structure Analysis
The compound contains a benzamide group, which consists of a benzene ring attached to an amide functional group. It also contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound containing a fused benzene and thiazole ring .Chemical Reactions Analysis
Benzamides and benzo[d]thiazoles can undergo a variety of chemical reactions. For example, benzamides can react with Grignard reagents to form ketones, and benzo[d]thiazoles can react with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, benzamides are polar due to the presence of the amide functional group, and benzo[d]thiazoles are aromatic and relatively stable .科学的研究の応用
Thiazolides as Anti-Infective Agents
Thiazolides, including nitazoxanide and its derivatives, exhibit a broad spectrum of activities against helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The nitro group in thiazolides is crucial for their action against anaerobic or microaerophilic parasites and bacteria, while intracellular parasites and viruses are susceptible to non-nitro-thiazolides. These compounds trigger apoptosis in proliferating mammalian cells, suggesting multiple mechanisms of action. For example, in microaerophilic bacteria and parasites, the reduction of the nitro group into a toxic intermediate is key, while the mode of action against helminths is yet to be elucidated (Hemphill, Müller, & Müller, 2012).
Thiazolides and Antimicrobial, Anticancer Activity
Thiazolidinone derivatives, structurally related to thiazolides, have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. Some of these compounds have demonstrated significant activity against microbial agents and cancer cells. For instance, specific derivatives showed high antimicrobial activity, while others exhibited potent anticancer effects, underlining the importance of certain molecular features like the topological parameter and electronic parameters in determining their activities (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Thiazolides in Protozoan Infections Research
Thiazolides have shown efficacy against protozoan parasites like Giardia lamblia, where a novel nitroreductase interacts with nitazoxanide and other thiazolides, inhibiting the parasite's nitroreductase activity. This interaction is crucial for the antiparasitic activity of thiazolides, suggesting that their action could be at least partially mediated through inhibition of specific protozoan enzymes (Müller, Wastling, Sanderson, Müller, & Hemphill, 2007).
Thiazolides and Cancer Research
Investigations into the structure-function relationship of thiazolides have revealed their potential in inducing apoptosis in colorectal tumor cells. This highlights the importance of specific molecular structures in thiazolides for interacting with cancer cell targets and inducing cell death, indicating a promising avenue for cancer treatment research (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
将来の方向性
特性
IUPAC Name |
3-methoxy-N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-9-8-20-15-7-6-13(21(23)24)11-16(15)27-18(20)19-17(22)12-4-3-5-14(10-12)26-2/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAQOZBANNTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)
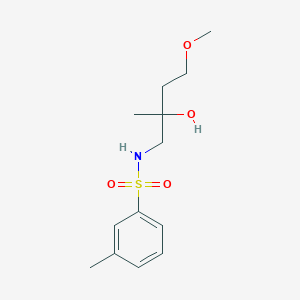
![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)
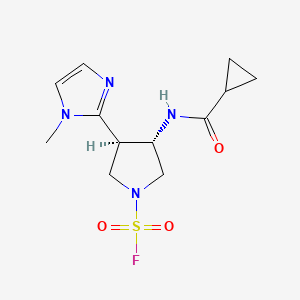
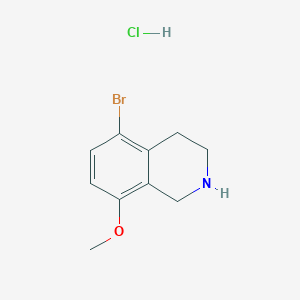
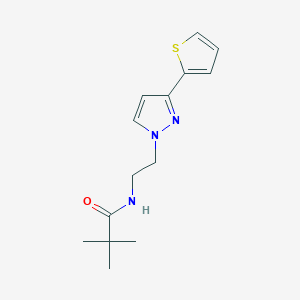
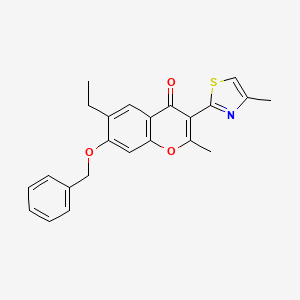
![N-(3-(5-(m-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2844359.png)
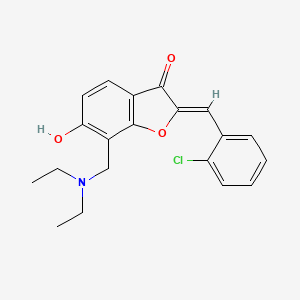
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)
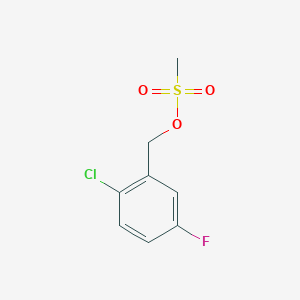
![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)